

# Application Notes: Finalgon as a Tool to Study Neurogenic Inflammation Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Finalgon ointment*

Cat. No.: *B1205954*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Neurogenic inflammation is a neurally driven inflammatory response characterized by vasodilation, plasma extravasation, and the release of pro-inflammatory neuropeptides from sensory nerve endings. This process is critically involved in various physiological and pathological conditions, including pain, arthritis, and skin disorders. Finalgon, a topical pharmaceutical preparation, contains two active ingredients, Nonivamide and Nicoboxil, that make it a valuable tool for inducing and studying the mechanisms of neurogenic inflammation in a controlled research setting.

Nonivamide, a synthetic analog of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.<sup>[1]</sup> Activation of TRPV1 on sensory neurons triggers the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), leading to vasodilation and increased vascular permeability.<sup>[2]</sup> Nicoboxil, a derivative of nicotinic acid, induces vasodilation through a prostaglandin-mediated pathway, complementing and accelerating the hyperemic effect of Nonivamide.<sup>[3][4]</sup> The dual-action of Finalgon provides a rapid and robust model for investigating the signaling cascades and cellular players involved in neurogenic inflammation.

## Key Mechanisms of Action

The application of Finalgon initiates a cascade of events that mimic the physiological processes of neurogenic inflammation:

- TRPV1 Activation by Nonivamide: Nonivamide binds to and activates TRPV1 channels on nociceptive C-fibers and A-delta nerve fibers.[3] This activation leads to an influx of cations, primarily Ca<sup>2+</sup>, depolarizing the neuron.
- Neuropeptide Release: The neuronal depolarization triggers the release of pro-inflammatory neuropeptides, including Substance P and CGRP, from the peripheral nerve terminals.[5]
- Vasodilation and Erythema: CGRP is a potent vasodilator, acting directly on vascular smooth muscle to increase blood flow, resulting in localized erythema (redness).[6] Nicoboxil contributes to this effect through the release of prostaglandins, which also act as vasodilators.[3][7]
- Plasma Extravasation: Substance P increases the permeability of post-capillary venules, allowing plasma proteins and fluid to leak into the surrounding tissue, leading to edema.[5]
- Substance P Depletion: Repeated or prolonged application of Nonivamide can lead to the depletion of Substance P from sensory nerve terminals, a mechanism that underlies its analgesic effects and is a key area of study in pain research.[3][5]

## Applications in Research

Finalgon can be utilized in a variety of research applications to:

- Elucidate Signaling Pathways: Investigate the intracellular signaling cascades downstream of TRPV1 activation and prostaglandin receptor stimulation.
- Screen Novel Therapeutics: Evaluate the efficacy of anti-inflammatory compounds, TRPV1 antagonists, CGRP receptor antagonists, and other potential drugs in mitigating neurogenic inflammation.
- Study Pain Mechanisms: Explore the role of neurogenic inflammation in different pain models and the mechanisms of peripheral sensitization.

- Investigate Skin Disorders: Model and study inflammatory skin conditions where neurogenic inflammation is implicated, such as rosacea and psoriasis.

## Quantitative Data from Clinical Studies

While preclinical data on the specific inflammatory response to Finalgon is limited, clinical studies in humans provide valuable insights into its effects. The following tables summarize data from studies evaluating the analgesic efficacy of a Nicoboxil/Nonivamide combination cream in patients with acute low back pain. Although these studies measure pain intensity, the underlying mechanism is linked to the modulation of neurogenic inflammation.

Table 1: Pain Intensity Difference (PID) 8 Hours After First Application of Nicoboxil/Nonivamide Ointment

| Treatment Group      | N Analyzed | Adjusted Mean PID $\pm$ SE (95% CI) |
|----------------------|------------|-------------------------------------|
| Nicoboxil/Nonivamide | 202        | -2.410 $\pm$ 0.138 (-2.683, -2.138) |
| Placebo              | 204        | -1.049 $\pm$ 0.106 (-1.257, -0.841) |
| Nicoboxil            | 201        | -1.428 $\pm$ 0.109 (-1.642, -1.213) |
| Nonivamide           | 198        | -2.252 $\pm$ 0.141 (-2.529, -1.975) |

Data from a phase III, randomized, controlled trial in patients with acute low back pain.<sup>[8]</sup> PID is measured on an 11-point numerical rating scale.

Table 2: Pain Intensity Difference (PID) on the Last Individual Treatment Day with Nicoboxil/Nonivamide Ointment

| Treatment Group      | N Analyzed | Adjusted Mean PID ± SE<br>(95% CI) |
|----------------------|------------|------------------------------------|
| Nicoboxid/Nonivamide | 199        | -3.540 ± 0.159 (-3.853, -3.226)    |
| Placebo              | 200        | -1.884 ± 0.160 (-2.198, -1.570)    |
| Nicoboxid            | 200        | -2.371 ± 0.160 (-2.685, -2.057)    |
| Nonivamide           | 198        | -3.074 ± 0.161 (-3.390, -2.758)    |

Data from a phase III, randomized, controlled trial in patients with acute low back pain.<sup>[8]</sup> PID is measured on an 11-point numerical rating scale.

Table 3: Pain Intensity Difference (PID) with Nicoboxid/Nonivamide Cream in Acute Low Back Pain

| Timepoint | Treatment Group         | Adjusted Mean PID<br>(95% CI) | % Change from<br>Baseline |
|-----------|-------------------------|-------------------------------|---------------------------|
| 4 hours   | Nicoboxid/Nonivamide    | -2.113 (-2.503, -1.723)       | -30.3                     |
| Placebo   | -0.772 (-1.404, -0.546) | -11.5                         |                           |
| 8 hours   | Nicoboxid/Nonivamide    | -2.824 (-3.264, -2.384)       | -40.5                     |
| Placebo   | -0.975 (-1.084, -0.460) | -14.5                         |                           |
| Last Day  | Nicoboxid/Nonivamide    | -5.132 (-5.683, -4.581)       | -73.6                     |
| Placebo   | -2.174 (-2.712, -1.635) | -32.3                         |                           |

Data from a phase III, randomized, double-blind, placebo-controlled trial.<sup>[9]</sup>

# Visualizations

Finalgon's Dual Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Dual mechanism of Finalgon in inducing neurogenic inflammation.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing Finalgon-induced neurogenic inflammation.

## Experimental Protocols

### Protocol 1: Assessment of Vasodilation (Erythema) using Laser Doppler Flowmetry

Objective: To quantify the change in cutaneous blood flow as a measure of vasodilation following topical application of Finalgon.

**Materials:**

- Finalgon cream
- Laboratory animal model (e.g., rat or mouse)
- Anesthetic (e.g., isoflurane)
- Hair clippers
- Laser Doppler Flowmeter/Imager
- Data acquisition software
- Topical placebo cream (vehicle control)

**Procedure:**

- Animal Preparation: Anesthetize the animal and remove hair from a defined area on the dorsal skin. Allow the animal to acclimate for 15-20 minutes to ensure stable baseline blood flow.
- Baseline Measurement: Using the Laser Doppler Flowmeter, measure the basal blood flow in the designated skin area. Record the perfusion units.
- Topical Application: Evenly apply a pre-determined amount of Finalgon cream (e.g., 2 cm strip) to the depilated skin area. On a contralateral or separate control site, apply an equal amount of placebo cream.
- Time-Course Measurement: Record blood flow continuously or at specific time intervals (e.g., 5, 15, 30, 45, and 60 minutes) post-application.[\[10\]](#)
- Data Analysis: Calculate the percentage increase in blood flow from baseline at each time point for both the Finalgon-treated and placebo-treated sites. The data can be expressed as mean  $\pm$  SEM.

## Protocol 2: Quantification of Plasma Extravasation using Evans Blue Dye Assay

Objective: To measure the increase in vascular permeability by quantifying the extravasation of Evans Blue dye following topical Finalgon application.

### Materials:

- Finalgon cream
- Laboratory animal model (e.g., rat)
- Anesthetic (e.g., pentobarbital)
- Evans Blue dye solution (e.g., 50 mg/mL in saline)[[11](#)]
- Saline solution
- Formamide
- Spectrophotometer
- Topical placebo cream

### Procedure:

- Animal Preparation: Anesthetize the animal and remove hair from the dorsal skin.
- Evans Blue Injection: Inject Evans Blue dye intravenously (e.g., via the tail vein) at a concentration of 50 mg/kg.[[12](#)]
- Topical Application: After a short circulation period (e.g., 5 minutes), apply a defined amount of Finalgon cream to a specific area of the skin. Apply placebo cream to a control site.
- Incubation: Allow the creams to remain on the skin for a set period (e.g., 30 minutes) to induce plasma extravasation.

- Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular dye. Excise the treated and control skin areas.
- Dye Extraction: Weigh the skin samples and incubate them in formamide (e.g., for 24 hours at 60°C) to extract the Evans Blue dye.
- Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Calculate the amount of extravasated dye (e.g., in  $\mu\text{g}$  per mg of tissue) by comparing to a standard curve.[\[13\]](#)

## Protocol 3: Assessment of Substance P Depletion

Objective: To determine the effect of repeated Finalgon application on the levels of Substance P in the skin.

Materials:

- Finalgon cream
- Laboratory animal model
- Anesthetic
- Skin biopsy punch
- Reagents for tissue homogenization and protein extraction
- Substance P ELISA kit
- Topical placebo cream

Procedure:

- Treatment Regimen: Apply Finalgon cream to a defined skin area on the animal model daily for a set period (e.g., 7 days). A control group should receive daily application of a placebo cream.

- Tissue Collection: At the end of the treatment period, euthanize the animals and collect skin biopsies from the treated and control areas.
- Sample Preparation: Homogenize the skin biopsies in an appropriate buffer to extract proteins, including neuropeptides.
- Substance P Quantification: Use a commercially available Substance P ELISA kit to measure the concentration of Substance P in the tissue homogenates, following the manufacturer's instructions.
- Data Analysis: Compare the Substance P levels in the Finalgon-treated skin to those in the placebo-treated and naive control skin. Express the results as pg of Substance P per mg of total protein. A significant reduction in Substance P in the Finalgon-treated group would indicate depletion.[14]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nonivamide, a Constituent of Capsicum oleoresin | CoLab [colab.ws]
- 6. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three techniques for evaluating skin erythema response for determination of sun protection factors of sunscreens: high resolution laser Doppler imaging, colorimetry and visual scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the base on the kinetics of action of the capsaicinoid nonivamide: evaluation with a hyperemic test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effects of chronic low-dose capsaicin treatment on substance P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Finalgon as a Tool to Study Neurogenic Inflammation Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1205954#finalgon-as-a-tool-to-study-neurogenic-inflammation-mechanisms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)